7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid
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Overview
Description
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid is a prostanoid, a class of bioactive lipids derived from fatty acids. This compound is known for its complex structure, which includes a cyclopentane ring with multiple functional groups, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopentane ring: This is typically achieved through cyclization reactions involving diene precursors.
Introduction of functional groups: Hydroxyl and oxo groups are introduced through selective oxidation and reduction reactions.
Chain elongation: The heptanoic acid chain is attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .
Scientific Research Applications
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions and other diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as receptors and enzymes. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact mechanism involves binding to prostanoid receptors, leading to downstream effects on gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2 (PGE2): Shares a similar cyclopentane ring structure but differs in the side chains and functional groups.
Prostaglandin F2α (PGF2α): Similar in structure but has different hydroxyl and oxo group positions.
Thromboxane A2 (TXA2): Contains a similar ring structure but has additional functional groups that confer different biological activities.
Uniqueness
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid is unique due to its specific combination of functional groups and side chains, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H32O5 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1 |
InChI Key |
VXPBDCBTMSKCKZ-ZHALLVOQSA-N |
Isomeric SMILES |
CCCCCC(=O)C=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O |
Origin of Product |
United States |
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